molecular formula C15H17N3O2 B7572918 N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide

Cat. No. B7572918
M. Wt: 271.31 g/mol
InChI Key: PUEHYLCPUCEONT-UHFFFAOYSA-N
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Description

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide, also known as DPA-714, is a pyridinecarboxamide derivative that has been extensively studied for its potential use in imaging and treatment of neuroinflammation. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in the mitochondria of glial cells and is upregulated in response to neuroinflammatory processes.

Mechanism of Action

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide binds selectively to TSPO, which is expressed in the mitochondria of glial cells. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. Binding of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide to TSPO can modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in the brain. It can reduce the production of pro-inflammatory cytokines and chemokines, and modulate the activation of microglia and astrocytes. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has also been shown to have neuroprotective effects in animal models of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is highly selective for TSPO, allowing for specific targeting of neuroinflammation. It can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. However, N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has limitations as well. It has a short half-life in vivo, which can limit its usefulness for longitudinal studies. Additionally, its binding affinity for TSPO can vary between species, which can limit its usefulness in animal models.

Future Directions

There are several future directions for research on N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide. One area of interest is the development of new radiolabeled analogs of N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide for improved imaging of neuroinflammation. Another area of interest is the development of new TSPO ligands with improved binding affinity and selectivity. Additionally, there is ongoing research on the role of neuroinflammation in various neurological diseases, and N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has potential applications in the diagnosis and treatment of these diseases.

Synthesis Methods

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with 3-bromopropionyl chloride to yield 3-(3-bromopropionyl)pyridine. This compound is then reacted with dimethylamine and lithium diisopropylamide to form N,1-dimethyl-2-oxo-N-(3-pyridinylmethyl)propionamide. Finally, this compound is reacted with 4-cyanopyridine and triethylamine to yield N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide.

Scientific Research Applications

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide has been extensively studied for its potential use in imaging and treatment of neuroinflammation. TSPO is upregulated in response to neuroinflammatory processes, making it a potential biomarker for neuroinflammation. N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide can be radiolabeled with positron-emitting isotopes to allow for non-invasive imaging of TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(13-5-4-7-16-10-13)18(3)15(20)12-6-8-17(2)14(19)9-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEHYLCPUCEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C)C(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-2-oxo-N-(1-pyridin-3-ylethyl)pyridine-4-carboxamide

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